molecular formula C12H18N2O2S B1274701 (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone CAS No. 588714-50-5

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

Cat. No. B1274701
M. Wt: 254.35 g/mol
InChI Key: SXLOMCCIVKHJQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of the core structure followed by the addition of functional groups. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to incorporate the isopropyl group on the thiophene ring.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically elucidated using techniques such as FTIR, NMR, and X-ray crystallography. For example, the structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and crystal packing . Density functional theory (DFT) calculations are also performed to optimize the geometry and predict the molecular orbitals, as seen in the studies of Schiff base derivatives and other thiazolyl thiophene compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular orbital studies. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the reactivity. A smaller HOMO-LUMO gap indicates a higher chemical reactivity. The papers provided do not detail specific reactions of the compounds but do discuss the electronic properties that can be correlated with reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an electron-withdrawing group can influence the electronic distribution within the molecule, as seen in the spectral characterization and DFT studies . The intermolecular interactions, such as hydrogen bonding, also play a role in the crystal packing and stability of the compounds . The pharmacokinetic behavior and potential biological activities, such as antiviral or antibacterial properties, are often explored through molecular docking studies . Preliminary biological tests on similar compounds have shown inhibition of cancer cell proliferation, indicating potential antitumor activity .

Scientific Research Applications

1. Antitumor Activity

A study by Tang and Fu (2018) synthesized a compound structurally related to (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone and tested its antitumor activity. Their compound showed significant inhibition of the proliferation of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).

2. Imaging Agent for Parkinson's Disease

Wang et al. (2017) synthesized a compound for potential use in PET imaging for Parkinson's disease, exploring the chemical synthesis and properties of a related morpholino methanone (Wang et al., 2017).

3. Chemical Synthesis and Interaction Studies

Chumachenko, Shablykin, and Brovarets (2014) investigated the synthesis and reaction of 5-morpholino-1,3-oxazole-4-carbonitriles, which share a similar chemical structure with the compound of interest. Their work focused on the synthesis and interaction of these compounds with hydrazine hydrate (Chumachenko, Shablykin, & Brovarets, 2014).

4. Photoinduced Intramolecular Rearrangement

Jing et al. (2018) developed a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, demonstrating a photoinduced intramolecular rearrangement, which could be relevant for similar compounds like (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (Jing et al., 2018).

5. Spectral Characterization and Docking Studies

Shahana and Yardily (2020) synthesized and characterized similar compounds, providing insights into their structural and electronic properties, which could be informative for understanding (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (Shahana & Yardily, 2020).

properties

IUPAC Name

(2-amino-5-propan-2-ylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLOMCCIVKHJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390671
Record name [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

CAS RN

588714-50-5
Record name [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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